molecular formula C21H27BrN4O3 B8497266 tert-butyl 4-[4-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]phenyl]piperidine-1-carboxylate

tert-butyl 4-[4-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]phenyl]piperidine-1-carboxylate

Cat. No.: B8497266
M. Wt: 463.4 g/mol
InChI Key: ZHHDGJCBGNKVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 4-[4-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]phenyl]piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring, a pyrazinone moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[4-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]phenyl]piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrazinone Moiety: The pyrazinone ring can be synthesized through the condensation of appropriate amines and carbonyl compounds under controlled conditions.

    Coupling Reaction: The pyrazinone derivative is then coupled with a piperidine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazinone ring.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazinone moiety, potentially converting it to an alcohol.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Potential applications in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine:

  • Investigated for its potential as a drug candidate due to its unique structural features.
  • May serve as a lead compound for the development of new therapeutic agents.

Industry:

  • Used in the production of specialty chemicals and advanced materials.
  • Potential applications in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 4-[4-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]phenyl]piperidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the pyrazinone moiety could play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness:

  • The unique combination of a piperidine ring, a pyrazinone moiety, and a tert-butyl ester group sets it apart from other similar compounds.
  • The presence of the bromine atom provides opportunities for further functionalization through substitution reactions.

This detailed article provides a comprehensive overview of tert-butyl 4-[4-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]phenyl]piperidine-1-carboxylate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H27BrN4O3

Molecular Weight

463.4 g/mol

IUPAC Name

tert-butyl 4-[4-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]phenyl]piperidine-1-carboxylate

InChI

InChI=1S/C21H27BrN4O3/c1-21(2,3)29-20(28)26-11-9-15(10-12-26)14-5-7-16(8-6-14)23-18-19(27)25(4)13-17(22)24-18/h5-8,13,15H,9-12H2,1-4H3,(H,23,24)

InChI Key

ZHHDGJCBGNKVFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)NC3=NC(=CN(C3=O)C)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (2.5 g, 9.06 mmol) and 3,5-dibromo-1-methylpyrazin-2(1H)-one (2.2 g, 8.23 mmol) in isopropanol (30 mL) was heated at 85° C. for 15 h. After the reaction was finished, it was filtered and the solid was washed with isopropanol to afford 282a as a white solid (2.9 g, 80%).LCMS: (M+H)+ 463
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Yield
80%

Synthesis routes and methods II

Procedure details

Compound 121a was synthesized using the same procedure as example 112a, except using tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (0.83 g, 3.0 mmol), 3,5-dibromo-1-methylpyrazin-2(1H)-one (0.88 g, 3.3 mmol), cesium carbonate (1.27 g, 3.9 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.275 g, 0.3 mmol), Xantphos (0.26 g, 0.45 mmol) and 1,4-dioxane (30 mL). The reaction mixture was heated at 100° C. overnight. Work-up and purified by flash column chromatography (silica, ethyl acetate/hexanes) to give a 80% yield (1.1 g) of 121a as a solid: MS (ESI+) m/z 465.0 (M+H).
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
1.27 g
Type
reactant
Reaction Step Three
Quantity
0.26 g
Type
reactant
Reaction Step Four
Quantity
0.275 g
Type
catalyst
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six
Name
Yield
80%

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